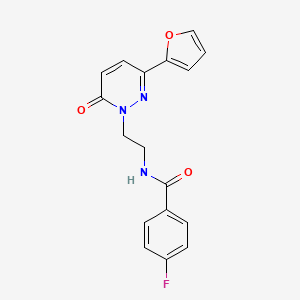

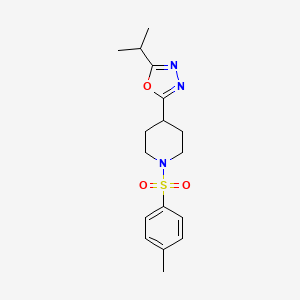

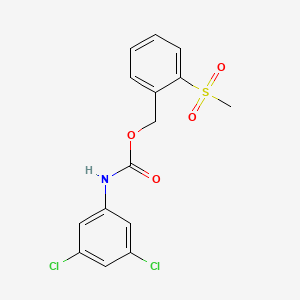

2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1,3,4-Oxadiazole derivatives, including compounds similar to 2-Isopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, are frequently studied for their potential medicinal properties. For instance, oxadiazoles have been recognized for their bioisosteric characteristics, often replacing ester and amide functionalities due to their favorable pharmacokinetic profiles, such as lower lipophilicity and enhanced metabolic stability, which are critical for drug development (Boström et al., 2012). Moreover, the synthesis of novel antibacterial agents encompassing tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities has demonstrated potent antibacterial activity against various bacterial strains, highlighting the therapeutic potential of these compounds (Sattar et al., 2020).

Synthetic Applications

The 1,3,4-oxadiazole ring is a versatile scaffold in organic synthesis. It serves as an intermediate in the production of pesticides and pharmaceuticals, with various studies detailing efficient synthesis routes under mild conditions, suitable for industrial scale-up (Ling-la, 2015). Additionally, novel protocols for preparing 2-amino-1,3,4-oxadiazoles via tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides have been developed, yielding high-purity products (Dolman et al., 2006).

Materials Science Applications

In the realm of materials science, 1,3,4-oxadiazole derivatives are explored for their utility in electronic devices. For example, compounds featuring oxadiazole rings have been synthesized and evaluated as hole-blocking materials in organic light-emitting diodes (OLEDs), demonstrating improved device performance due to efficient electron injection and transport properties (Wang et al., 2001).

Antimicrobial and Antitubercular Applications

1,3,4-Oxadiazoles have been studied for their antimicrobial and antitubercular activities. Novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives have shown promising activity against bacterial and fungal pathogens, as well as Mycobacterium tuberculosis, with some compounds exhibiting potency comparable to standard antibiotics (Rane et al., 2013).

Eigenschaften

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-12(2)16-18-19-17(23-16)14-8-10-20(11-9-14)24(21,22)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFFAVDDCAZZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

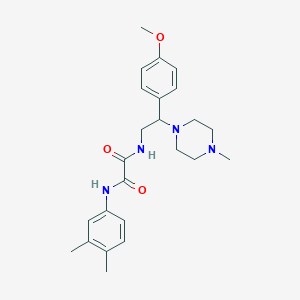

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)

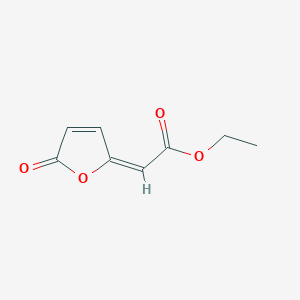

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

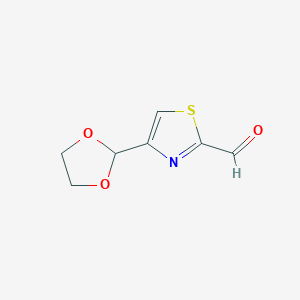

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)